molecular formula C15H20N2O3 B1313481 Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate CAS No. 61155-09-7

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate

Cat. No. B1313481
CAS RN: 61155-09-7
M. Wt: 276.33 g/mol
InChI Key: OTSGJEXXHXNHON-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C15H20N2O3 . It is used in various scientific research and applications .


Molecular Structure Analysis

The InChI code for Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is 1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) . This code provides a specific representation of the molecule’s structure .


Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate are not available in the searched resources. More research may be needed to understand its reactivity and potential uses in chemical reactions .


Physical And Chemical Properties Analysis

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a solid at room temperature . Its molecular weight is 276.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources .

Scientific Research Applications

Protective Effects in Cardiac Conditions

One study explored the effects of a molecule closely related to Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, demonstrating protective effects against cardiac remodeling in myocardial infarction in rats. This molecule showed potent inhibition of the angiotensin-converting enzyme, contributing to improved cardiac function markers and reduced thrombolytic processes in myocardial infarction models (Khdhiri et al., 2020).

Synthesis of Heterocyclic Compounds

Research on the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids includes methods relevant to Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate. This involves acylation and subsequent thermal degradation of intermediate compounds, which is pivotal in the synthesis of various heterocyclic compounds with potential applications in pharmacology (Janda, 2001).

Antimicrobial Applications

A study on the synthesis and biological evaluation of 2,5 Di-substituted 1,3,4 oxadiazoles, including compounds related to Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate, demonstrated good antimicrobial activity against bacteria such as Streptococcus aureus and Esteria coli. This indicates potential applications in antimicrobial treatments (Saini et al., 2009).

Antiplatelet and Antioxidant Properties

A study on ethyl 2-[8-Arylmethylidenhydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates revealed compounds with promising antiplatelet and antioxidant properties. This study is significant in the context of Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate due to the similarity in chemical structure and potential therapeutic applications (Gurevich et al., 2020).

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is not explicitly mentioned in the available resources. It’s likely that its mechanism of action would depend on the specific context in which it’s used .

Safety and Hazards

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate may cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSGJEXXHXNHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10487883
Record name Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61155-09-7
Record name Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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